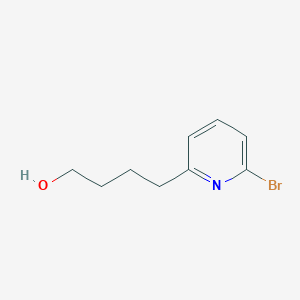![molecular formula C18H17Cl2NO6 B13874434 Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of 3,4-dichlorophenylmethanol to introduce the nitro group.
Etherification: The reaction of the nitrated product with 4-hydroxy-3-nitrobenzaldehyde to form the ether linkage.
Esterification: The final step involves the esterification of the intermediate product with ethyl 3-hydroxypropanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro and ester groups can influence its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,4-dichlorophenylglyoxylate
- Ethyl 3,4-dihydroxycinnamate
- Ethyl 3,4-dimethylbenzoate
Uniqueness
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H17Cl2NO6 |
|---|---|
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C18H17Cl2NO6/c1-2-26-18(23)9-16(22)12-4-6-17(15(8-12)21(24)25)27-10-11-3-5-13(19)14(20)7-11/h3-8,16,22H,2,9-10H2,1H3 |
Clé InChI |
FMOLKVYBBRAUDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)



![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
